molecular formula C5H10O B14074308 (Z)-1-methoxybut-2-ene

(Z)-1-methoxybut-2-ene

Cat. No.: B14074308
M. Wt: 86.13 g/mol
InChI Key: LQBZMLRJLRSDNW-ARJAWSKDSA-N
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Description

(Z)-1-methoxybut-2-ene is an organic compound with the molecular formula C₅H₁₀O. It is an alkene with a methoxy group attached to the first carbon and a double bond between the second and third carbons. The (Z) notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-methoxybut-2-ene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-butene with sodium methoxide in methanol. The reaction proceeds via a substitution mechanism where the bromine atom is replaced by a methoxy group.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity by maintaining optimal temperatures and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-methoxybut-2-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Hydrogenation can convert it to 1-methoxybutane.

    Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Butanal or butanoic acid.

    Reduction: 1-methoxybutane.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

(Z)-1-methoxybut-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (Z)-1-methoxybut-2-ene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or acids. In reduction reactions, it undergoes hydrogenation to form saturated compounds. The methoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-methoxybut-2-ene: The geometric isomer with substituents on opposite sides of the double bond.

    1-methoxybutane: The fully saturated analog.

    2-methoxybutane: A positional isomer with the methoxy group on the second carbon.

Uniqueness

(Z)-1-methoxybut-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in stereoselective synthesis and studies involving geometric isomerism.

Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-1-methoxybut-2-ene

InChI

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3-

InChI Key

LQBZMLRJLRSDNW-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\COC

Canonical SMILES

CC=CCOC

Origin of Product

United States

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